molecular formula C9H6BrN3O B15363891 1-(5-Bromopyrazin-2-YL)pyridin-2(1H)-one

1-(5-Bromopyrazin-2-YL)pyridin-2(1H)-one

Cat. No.: B15363891
M. Wt: 252.07 g/mol
InChI Key: IOEHQEUCVMVDJD-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-pyrazinyl)-2(1H)-pyridinone is a chemical compound characterized by its bromine atom and pyrazine and pyridinone rings[_{{{CITATION{{{_1{Discovery of 1-(5-bromopyrazin-2-yl)-1-3-(trifluoromethyl ... - Nature

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Bromo-2-pyrazinyl)-2(1H)-pyridinone can be synthesized through several methods, including:

  • Halogenation: Bromination of 2-pyridinone derivatives to introduce the bromine atom at the 5-position of the pyrazine ring.

  • Condensation Reactions: Reacting pyridinone derivatives with bromopyrazine under specific conditions to form the desired compound.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the bromination of pyridinone derivatives. The process requires careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

1-(5-Bromo-2-pyrazinyl)-2(1H)-pyridinone undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound to its reduced forms.

  • Substitution: Substitution reactions involve replacing the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

1-(5-Bromo-2-pyrazinyl)-2(1H)-pyridinone has several scientific research applications, including:

  • Chemistry: Used as a building block in the synthesis of more complex organic compounds.

  • Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Studied for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to desired therapeutic outcomes. The exact mechanism of action depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

1-(5-Bromo-2-pyrazinyl)-2(1H)-pyridinone is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • 1-(5-Bromo-2-pyrazinyl)-1H-pyrrole-2,5-dione: A related pyrazine derivative with different functional groups.

  • 5-bromo-2-(piperazin-1-yl)pyrimidine: Another brominated pyrazine derivative with distinct structural features.

Properties

Molecular Formula

C9H6BrN3O

Molecular Weight

252.07 g/mol

IUPAC Name

1-(5-bromopyrazin-2-yl)pyridin-2-one

InChI

InChI=1S/C9H6BrN3O/c10-7-5-12-8(6-11-7)13-4-2-1-3-9(13)14/h1-6H

InChI Key

IOEHQEUCVMVDJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C=C1)C2=CN=C(C=N2)Br

Origin of Product

United States

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